REACTION_CXSMILES
|
[OH-:1].[Na+].[Cl-].[Ga+3].[Cl-].[Cl-].[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1.B(Cl)(Cl)Cl.[F:19][C:20]1[CH:27]=[CH:26][C:23]([C:24]#N)=[CH:22][CH:21]=1>ClCCl.ClCCCl>[NH2:12][C:11]1[CH:13]=[CH:14][C:8]([Br:7])=[CH:9][C:10]=1[C:24]([C:23]1[CH:26]=[CH:27][C:20]([F:19])=[CH:21][CH:22]=1)=[O:1] |f:0.1,2.3.4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Ga+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
61 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a reactor fitted with magnetic stir bar
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Type
|
CUSTOM
|
Details
|
rubber septum, thermometer, Hickmann-condenser, nitrogen-inlet and nitrogen-outlet connected to a washing bottle
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Type
|
ADDITION
|
Details
|
were added at once and
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled in ice
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C
|
Type
|
CUSTOM
|
Details
|
The Hickmann-condenser was replaced by a normal reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated in an oil-bath (90° C.) over 1-2 h in order
|
Duration
|
1.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
to distill off all the dichloromethane (a total of ca. 100 mL of distillate
|
Type
|
CUSTOM
|
Details
|
was collected) until the reflux temperature of 80° C.
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in ice and hydrolyzed slowly with water (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated at 60-80° C. for 20-30 min. in order
|
Duration
|
25 (± 5) min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography with a heptane/ethyl acetate gradient from 100:0 to 80:20
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Br)C(=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |